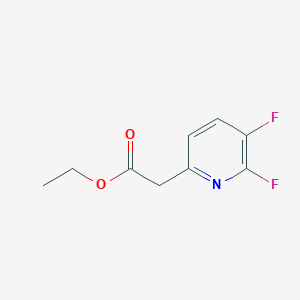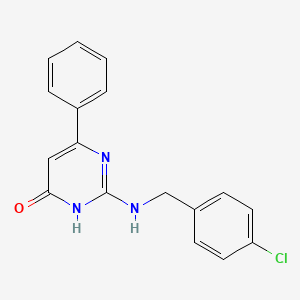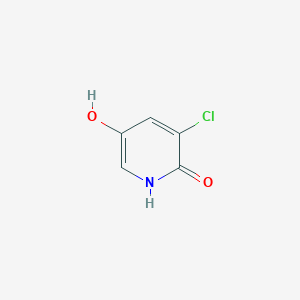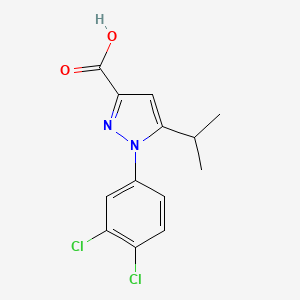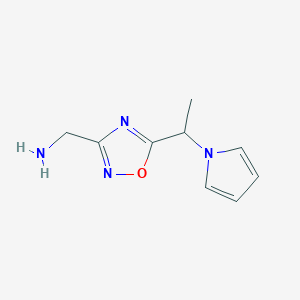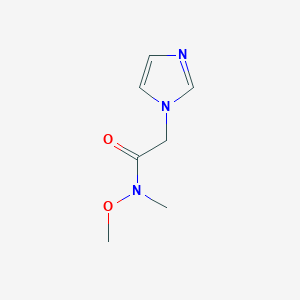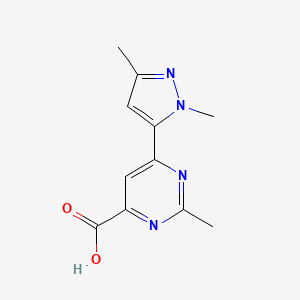
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where a bromine atom, a methyl group, and a trifluoromethoxy group are substituted at the 4th, 1st, and 2nd positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-1-methylbenzene.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a reagent like trifluoromethyl ether in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired substitution occurs efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes.
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted benzene derivatives on biological systems. It may also serve as a building block for the synthesis of pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it suitable for use in specialized chemical processes.
Mecanismo De Acción
The mechanism by which 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific context in which it is used. Generally, the trifluoromethoxy group can influence the compound’s reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine atom instead of a methyl group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Another fluorinated derivative with different substitution pattern.
Uniqueness: 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of both a methyl and a trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6BrF3O |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 |
Clave InChI |
KODFKGRXEMVBEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


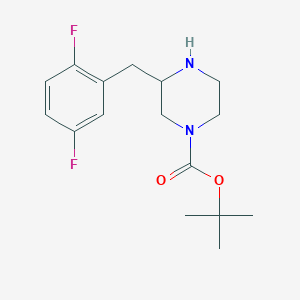
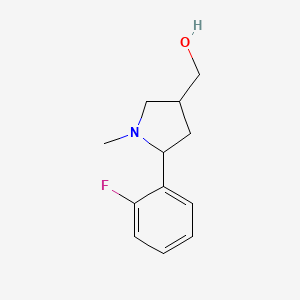
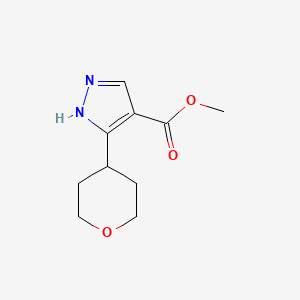
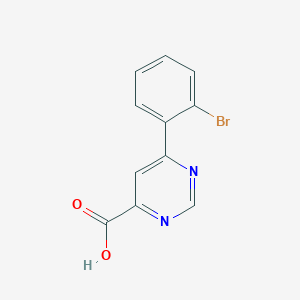
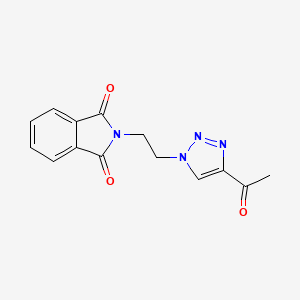
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
